
3-(1-Methylcyclopropyl)propane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1-Methylcyclopropyl)propane-1-thiol” is a chemical compound with the molecular formula C7H14S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-carbon chain with a sulfur atom attached. The molecular weight is 130.251 Da .作用机制
The mechanism of action of 3-(1-Methylcyclopropyl)propane-1-thiol is based on its ability to react with thiols, such as cysteine residues in proteins. This compound forms a covalent bond with the thiol group, which can be detected by fluorescence spectroscopy. This compound has a high reactivity towards thiols, and this property makes it an excellent probe for studying the redox state of proteins and the concentration of reactive oxygen species in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to induce oxidative stress in cells, which can lead to cell death. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(1-Methylcyclopropyl)propane-1-thiol in lab experiments is its high reactivity towards thiols. This property allows for the efficient and selective modification of biomolecules, which can be useful in a variety of applications. However, one of the limitations of using this compound is its strong, pungent odor, which can be unpleasant and potentially harmful if not handled properly. In addition, this compound is a highly reactive compound that can be difficult to handle, and it requires careful storage and handling to ensure its stability and purity.
未来方向
There are several future directions for the use of 3-(1-Methylcyclopropyl)propane-1-thiol in scientific research. One area of interest is the development of new thiol-ene coupling agents that are more selective and efficient than this compound. Another area of interest is the use of this compound as a probe for studying the redox state of proteins in vivo, which could provide valuable insights into the role of oxidative stress in disease. Additionally, this compound could be used in the development of new drugs that target enzymes involved in the regulation of neurotransmitter levels in the brain. Overall, the potential applications of this compound in scientific research are vast, and further studies are needed to fully understand its properties and potential uses.
合成方法
There are several methods for synthesizing 3-(1-Methylcyclopropyl)propane-1-thiol, but the most common one involves the reaction of 3-bromocyclopropene with methyl mercaptan. The reaction is catalyzed by a palladium catalyst, and the product is purified by distillation. The yield of this method is typically high, and the purity of the product is also high.
科学研究应用
3-(1-Methylcyclopropyl)propane-1-thiol is widely used in scientific research as a reagent in organic synthesis and as a probe in biochemical studies. In organic synthesis, this compound is used as a thiol-ene coupling agent, which allows for the efficient and selective modification of biomolecules. In biochemical studies, this compound is used as a fluorescent probe to study the redox state of proteins and to measure the concentration of reactive oxygen species in cells.
属性
IUPAC Name |
3-(1-methylcyclopropyl)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-7(4-5-7)3-2-6-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOCISIISYPBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide](/img/structure/B2621502.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/no-structure.png)
![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2621505.png)
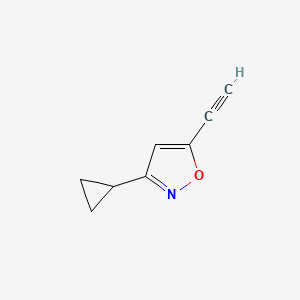
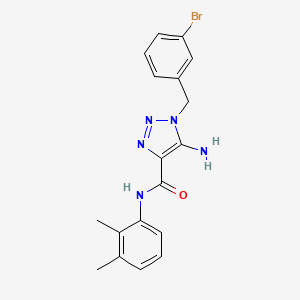
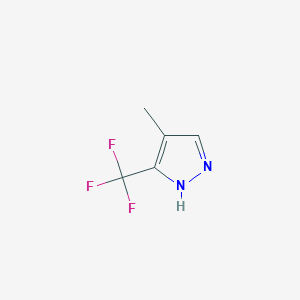
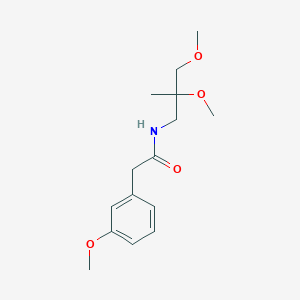
![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2621516.png)
![2-(2,4-dichlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2621517.png)
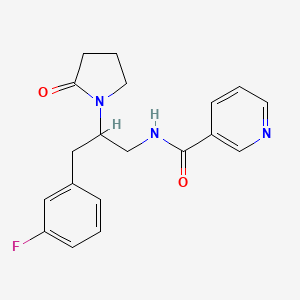
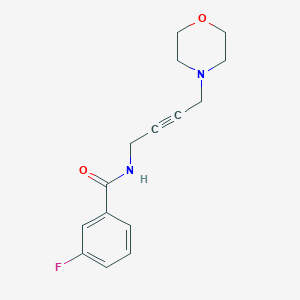
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide](/img/structure/B2621522.png)

![4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2621524.png)